(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
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Overview
Description
The compound (3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione is a complex organic molecule characterized by multiple hydroxyl groups and a dioxacyclotetradeca-diene structure. This compound is notable for its unique structural features, which include two hydroxyl groups and a dioxacyclotetradeca-diene ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the dioxacyclotetradeca-diene ring system, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diene system can be reduced to form saturated compounds.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the diene system may produce saturated cyclic compounds.
Scientific Research Applications
(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione: can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the position or nature of functional groups.
Dioxacyclotetradeca-diene derivatives: Compounds with variations in the diene system or additional substituents.
The uniqueness of This compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties.
Biological Activity
The compound (3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione is a complex organic molecule known for its unique structural features and potential biological activities. This article delves into the biological activity of this compound based on current research findings.
The molecular formula of the compound is C14H20O6, with a molecular weight of approximately 284.30 g/mol. Its structure includes multiple functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C14H20O6 |
Molecular Weight | 284.30 g/mol |
IUPAC Name | This compound |
InChI Key | SSVNIYICRYPPEB-BPXNFPLXSA-N |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. This activity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can enhance cellular defense mechanisms against oxidative damage.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The mechanism of action likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrate that it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Antioxidant Activity Study
- Objective : To evaluate the antioxidant capacity of the compound.
- Method : DPPH assay was used to measure free radical scavenging activity.
- Results : The compound showed a significant reduction in DPPH radical concentration compared to control samples.
-
Antimicrobial Efficacy
- Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method was employed.
- Results : The compound exhibited notable inhibitory zones against both bacterial strains.
-
Anti-inflammatory Mechanism
- Objective : To investigate the anti-inflammatory effects in a murine model.
- Method : Induction of inflammation was performed using LPS; cytokine levels were measured post-treatment.
- Results : A significant decrease in TNF-alpha and IL-6 levels was observed after administration of the compound.
The biological activities are believed to stem from the compound's ability to interact with specific cellular targets:
- Antioxidant Mechanism : Hydroxyl groups donate electrons to neutralize free radicals.
- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity and interference with nucleic acid synthesis.
- Anti-inflammatory Mechanism : Modulation of NF-kB signaling pathways leading to reduced cytokine production.
Properties
IUPAC Name |
(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5-,8-6-/t9-,10-,11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVNIYICRYPPEB-GSVQBQKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](/C=C\C(=O)O[C@H]([C@@H](/C=C\C(=O)O1)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.